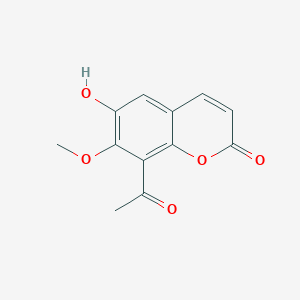

8-Acetyl-6-hydroxy-7-methoxycoumarin

描述

Structure

2D Structure

属性

IUPAC Name |

8-acetyl-6-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(13)10-11-7(3-4-9(15)17-11)5-8(14)12(10)16-2/h3-5,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUVXYKSJLPCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1OC)O)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence

Botanical Sources of Coumarin (B35378) Derivatives Structurally Related to 8-Acetyl-6-hydroxy-7-methoxycoumarin

Coumarin derivatives are found in numerous plant families. The structural complexity and substitution patterns on the coumarin nucleus vary significantly among different genera and species.

The genus Fraxinus, commonly known as ash trees, is a well-documented source of various coumarin compounds. Research on different parts of these plants, particularly the bark (Cortex fraxinus), has led to the isolation of several key coumarins. Notably, species like Fraxinus floribunda have been reported to contain fraxetin.

A study focusing on the purification of compounds from Cortex fraxinus successfully isolated four main coumarins: aesculetin, aesculin, fraxetin, and fraxin (B1674053). bohrium.com Another investigation into the chemical constituents of various Fraxinus species identified several fluorescent coumarin compounds, including esculetin (B1671247) (6,7-dihydroxy coumarin) and its glucosides, esculin (B1671248) and chicoriin, as well as fraxin (8-gluco-6-methoxy-7-hydroxy coumarin). nih.gov

Table 1: Coumarins Isolated from Fraxinus Species

| Compound | Chemical Name |

| Aesculetin | 6,7-Dihydroxycoumarin |

| Aesculin | 6-Glucosyl-7-hydroxycoumarin |

| Fraxetin | 7,8-Dihydroxy-6-methoxycoumarin |

| Fraxin | 8-Glucosyl-6-methoxy-7-hydroxycoumarin |

| Chicoriin | 6,7-Diglucosylcoumarin |

Tagetes lucida, also known as Mexican tarragon, is a rich source of coumarins. Phytochemical studies of its aerial parts have resulted in the identification of a diverse array of these compounds. One significant study isolated seven different coumarins from dichloromethane (B109758) and methanol (B129727) extracts: 7,8-dihydroxycoumarin, umbelliferone (B1683723) (7-hydroxycoumarin), scoparone (B1681568) (6,7-dimethoxycoumarin), esculetin (6,7-dihydroxycoumarin), 6-hydroxy-7-methoxycoumarin, herniarin (7-methoxycoumarin), and scopoletin (B1681571) (6-methoxy-7-hydroxycoumarin). mdpi.com

Further research on hexane (B92381) extracts of T. lucida led to the characterization of five additional coumarins: 7-isoprenyloxycoumarin, herniarin, 6-methoxy-7-isoprenyloxycoumarin, 6,7,8-trimethoxycoumarin, and scoparone. acs.org Another investigation identified 7-O-prenylscopoletin, scoparone, dimethylfraxetin, and 7-O-prenylumbelliferone from a bioactive fraction of the plant. nih.gov The presence of such a wide range of coumarins underscores the chemical diversity within this single species.

Table 2: Coumarins Isolated from Tagetes lucida

| Compound | Found in Extract |

| 6-Hydroxy-7-methoxycoumarin | CH2Cl2/MeOH |

| 7,8-Dihydroxycoumarin | CH2Cl2/MeOH |

| Umbelliferone | CH2Cl2/MeOH |

| Scoparone | CH2Cl2/MeOH, Hexane |

| Esculetin | CH2Cl2/MeOH |

| Herniarin | CH2Cl2/MeOH, Hexane |

| Scopoletin | CH2Cl2/MeOH |

| 7-Isoprenyloxycoumarin | Hexane |

| 6-Methoxy-7-isoprenyloxycoumarin | Hexane |

| 6,7,8-Trimethoxycoumarin | Hexane |

| 7-O-Prenylscopoletin | Hexane Fraction |

| Dimethylfraxetin | Hexane Fraction |

| 7-O-Prenylumbelliferone | Hexane Fraction |

The calyxes and fruits of Physalis alkekengi L. var. franchetii are known to contain a wide variety of chemical constituents. Among the identified compounds are steroids, flavonoids, phenylpropanoids, alkaloids, and coumarins. scribd.comresearchgate.netnih.govnih.gov While the presence of coumarins as a class of compounds in this plant is confirmed, the scientific literature has predominantly focused on the isolation and characterization of other components, particularly the physalins, which are considered the major bioactive ingredients. scribd.comresearchgate.net Detailed reports specifying the exact structures of the coumarins isolated from this particular plant variety are less common compared to the extensive research on its steroidal constituents. mdpi.commdpi.com

The genus Zanthoxylum is a prolific source of coumarins, with over 76 different types having been isolated from various species. quora.com Zanthoxylum zanthoxyloides is particularly noteworthy for its diverse coumarin profile. Studies have identified both simple coumarins and more complex furocoumarins within this species.

A targeted analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on extracts from different parts of the plant (fruit, leaf, stem, trunk, and root) identified ten simple coumarins and six furocoumarins. quora.com

Table 3: Coumarins Identified in Zanthoxylum zanthoxyloides

| Type | Compound Name |

| Simple Coumarin | Isoscopoletin |

| Simple Coumarin | Daphnetin-7-methylether |

| Simple Coumarin | Umbelliferone |

| Simple Coumarin | Scopoletin |

| Simple Coumarin | 6,7-Dimethylesculetin |

| Simple Coumarin | Coumarin |

| Simple Coumarin | Herniarin |

| Simple Coumarin | 4-Methoxycoumarin |

| Simple Coumarin | 7-Methylcoumarin |

| Simple Coumarin | 6-Methylcoumarin |

| Furocoumarin | Psoralen |

| Furocoumarin | Xanthotoxin |

| Furocoumarin | Bergapten |

| Furocoumarin | Isopimpinellin |

| Furocoumarin | Isobergapten |

| Furocoumarin | Imperatorin |

Coumarin derivatives are not limited to the aforementioned genera and are prevalent across the plant kingdom. Several major plant families are recognized for their high coumarin content. nih.gov

Rutaceae: This family, which includes citrus plants, is a prominent source of coumarins. nih.gov Species such as Ruta graveolens contain dihydrofuranocoumarins like chalepin (B78595) and furanocoumarins like chalepensin. nih.gov Murraya paniculata has yielded coumarins including auraptene (B1665324) and 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin. researchgate.net

Apiaceae (Umbelliferae): This family is well-known for producing a variety of simple and complex coumarins. nih.govresearchgate.net For example, methoxsalen (B1676411) (8-methoxypsoralen) was originally synthesized from the seeds of Ammi majus. nih.gov

Asteraceae (Compositae): Beyond Tagetes, other genera in this large family produce unique coumarins. researchgate.net For instance, Pterocaulon species are known to contain compounds like 5-methoxy-6,7-methylenedioxycoumarin. mdpi.com Gerbera saxatilis has been found to contain novel polycyclic pyrano[3-2c]coumarin skeletons. nih.gov

Leguminosae (Fabaceae): This family is also a source of coumarins. The compound coumarin itself was first isolated from the tonka bean (Dipteryx odorata), a member of this family. quora.com

Methodologies for Isolation and Purification of Coumarins

The isolation and purification of coumarins from plant matrices involve a series of established phytochemical techniques. The process typically begins with extraction, followed by various chromatographic separation methods to isolate individual compounds.

The initial step is extraction , where dried and powdered plant material is treated with a solvent to dissolve the target compounds. The choice of solvent is crucial and depends on the polarity of the desired coumarins. Common solvents include ethanol (B145695), methanol, chloroform, and petroleum ether, used either alone or in combination. scribd.comresearchgate.net Techniques such as Soxhlet extraction, maceration, and ultrasonic-assisted extraction are frequently employed to maximize the yield. acs.orgquora.commdpi.com For instance, polar solvents like ethanol and methanol are effective for exhaustive extraction of both free coumarins and their glycosides, while petroleum ether provides a good yield of less polar furanocoumarins. bohrium.comscribd.com

After extraction, the crude extract contains a complex mixture of compounds. Purification is achieved through various chromatographic techniques. researchgate.net

Column Chromatography (CC): This is a fundamental purification method where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. quora.com Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent).

Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and monitoring of fractions from column chromatography. acs.org It allows for rapid analysis of the mixture's complexity and helps in identifying the appropriate solvent systems for larger-scale separation. Preparative TLC can be used to isolate small quantities of pure compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for the final purification and quantification of coumarins. acs.orgresearchgate.netmdpi.com Reversed-phase columns (like C18) are commonly used, where compounds are separated based on their hydrophobicity. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of coumarins from crude extracts without a solid support matrix, minimizing sample loss due to irreversible adsorption.

Once isolated, the structures of the purified coumarins are elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). springernature.com

Conventional Extraction Techniques

Conventional solvent extraction methods remain a cornerstone in the isolation of phytochemicals, including coumarins. These techniques are based on the principle of solid-liquid extraction, where the choice of solvent is critical and is dictated by the polarity of the target compound. For this compound, which possesses both a hydroxyl and a methoxy (B1213986) group, solvents of intermediate polarity are generally most effective.

Maceration, percolation, and Soxhlet extraction are common conventional methods. Methanol and ethanol are frequently chosen as solvents due to their ability to extract a wide range of phenolic compounds. researchgate.net For instance, in the extraction of coumarins from various medicinal plants, ethanol has demonstrated high efficacy. nih.gov

A typical laboratory-scale conventional extraction protocol for obtaining a crude extract potentially containing this compound would involve the following steps:

Preparation of Plant Material: The selected plant material (e.g., leaves, stems, or roots) is dried and ground into a fine powder to increase the surface area for solvent penetration.

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., 80% aqueous methanol) in a sealed container at room temperature for a period of several days, with occasional agitation. nih.gov

Filtration and Concentration: The mixture is then filtered to separate the solid plant residue from the liquid extract. The solvent is subsequently removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Table 1: Comparison of Conventional Extraction Solvents for Coumarins

| Solvent | Polarity | Advantages | Disadvantages |

| Methanol | High | High extraction efficiency for a broad range of polar compounds. researchgate.net | Can extract a large amount of chlorophyll (B73375) and other impurities. |

| Ethanol | High | Generally considered safer than methanol; effective for many coumarins. nih.gov | Similar to methanol, can co-extract undesirable compounds. |

| Ethyl Acetate (B1210297) | Intermediate | More selective for compounds of intermediate polarity, potentially reducing impurities. researchgate.net | May have lower extraction efficiency for highly polar glycosidic coumarins. |

| Dichloromethane | Low | Effective for less polar coumarins. mdpi.com | Environmental and health concerns; may not efficiently extract hydroxylated coumarins. |

| Petroleum Ether | Very Low | Highly selective for non-polar compounds. mdpi.com | Ineffective for polar compounds like this compound. |

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction technologies have been developed. These techniques often offer higher efficiency, reduced environmental impact, and shorter processing times.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of target compounds. This method significantly reduces extraction time and solvent volume. researchgate.net For the extraction of coumarins, MAE has been shown to be more efficient than traditional methods. trp.org.in A hypothetical MAE procedure could involve irradiating the plant material suspended in ethanol at a specific power (e.g., 180 W) for a short duration (e.g., 10 minutes). trp.org.intrp.org.in

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, employs high-frequency sound waves to induce cavitation in the solvent, which creates micro-implosions that disrupt cell walls and enhance mass transfer. nih.gov This technique is known for its efficiency at lower temperatures, which is beneficial for thermally sensitive compounds. Optimal conditions for extracting coumarins using UAE might include using a specific ethanol concentration (e.g., 15% w/w) for a duration of around 34 minutes. researchgate.net

Mechanochemical-Assisted Extraction (MCAE)

MCAE is a green extraction technique that involves the use of mechanical force, typically through ball milling, to induce chemical and physical transformations that enhance the extraction of target compounds, often in the absence of organic solvents. researchgate.net This method can improve extraction efficiency and reduce processing time. researchgate.net The process involves grinding the plant material with a solid reagent, which facilitates the release of phytochemicals. nih.gov

Table 2: Comparison of Advanced Extraction Technologies for Coumarins

| Technology | Principle | Typical Solvent(s) | Key Advantages |

| Microwave-Assisted Extraction (MAE) | Microwave heating | Ethanol, Methanol | Rapid extraction, reduced solvent use. researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Ethanol, Methanol, Water | High efficiency, suitable for thermolabile compounds. nih.gov |

| Mechanochemical-Assisted Extraction (MCAE) | Mechanical force | Water or minimal solvent | Eco-friendly, reduced solvent consumption. researchgate.netresearchgate.net |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of the target compound, this compound.

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of natural products. The crude extract is loaded onto a stationary phase (e.g., silica gel or alumina) packed in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases.

For the purification of coumarins, a common approach involves using a silica gel column with a gradient elution system. The mobile phase typically starts with a non-polar solvent, such as n-heptane or dichloromethane, and its polarity is gradually increased by adding a more polar solvent, such as ethyl acetate or methanol. researchgate.net Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the desired compound.

A potential mobile phase system for the purification of this compound could be a gradient of dichloromethane and ethyl acetate. flash-chromatographie.com

Table 3: Common Chromatographic Parameters for Coumarin Purification

| Parameter | Description | Typical Application for Coumarins |

| Stationary Phase | The solid adsorbent material in the column. | Silica gel is most common due to its versatility. researchgate.net |

| Mobile Phase | The solvent system that moves through the column. | A gradient of non-polar to polar solvents, such as n-heptane-ethyl acetate or dichloromethane-methanol. researchgate.net |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution is often preferred for complex mixtures to achieve better separation. researchgate.net |

| Detection | The method used to identify the compound in the collected fractions. | Thin-Layer Chromatography (TLC) followed by visualization under UV light. |

Synthetic Methodologies for 8 Acetyl 6 Hydroxy 7 Methoxycoumarin and Analogues

Chemical Synthesis Pathways for the Coumarin (B35378) Nucleus

The formation of the foundational coumarin scaffold is the primary step in synthesizing more complex derivatives. Several classic organic reactions are widely employed for this purpose, utilizing simple phenolic and carbonyl-containing precursors.

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism is initiated by the acid catalyst, which can include strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃). organic-chemistry.orgresearchgate.net The acid promotes a transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated carbonyl group attacks the electron-rich phenol ring, leading to cyclization. wikipedia.orgacs.org A final dehydration step yields the coumarin ring system. wikipedia.org The reaction's versatility allows for the synthesis of a wide array of substituted coumarins by varying the phenolic and β-ketoester starting materials. arkat-usa.org For highly activated phenols, the reaction can proceed under milder conditions. wikipedia.org

Several catalysts have been explored to improve the efficiency and environmental friendliness of the Pechmann condensation, including reusable solid acid catalysts like Amberlyst-15 and zirconia-based catalysts. nih.govrsc.org

Table 1: Catalysts and Conditions for Pechmann Condensation

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Low temperature (0-10°C) to room temperature | Robust, widely used, good yields for activated phenols | slideshare.netjetir.org |

| Amberlyst-15 | Solvent-free, microwave irradiation, 100°C | Heterogeneous, reusable, high yields (up to 97%) | nih.gov |

| Sulfamic Acid | Solvent-free, 10 mol % catalyst | Efficient Brønsted acid catalyst, scalable | arkat-usa.org |

| Zirconia-based catalysts | 80°C | Heterogeneous, favors electron-releasing groups on phenol | rsc.org |

Phenolic compounds are fundamental starting materials for building the coumarin nucleus, as the benzene (B151609) portion of the phenol becomes the fused benzene ring of the coumarin. The substitution pattern on the initial phenol dictates the substitution pattern on the final product.

Resorcinol (B1680541) (1,3-dihydroxybenzene) is a particularly common and highly activated precursor for synthesizing 7-hydroxycoumarin derivatives via the Pechmann condensation. slideshare.netchemmethod.com The reaction of resorcinol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst like concentrated sulfuric acid is a standard laboratory procedure to produce 7-hydroxy-4-methylcoumarin. jetir.org This compound serves as a crucial intermediate that can be further functionalized to introduce substituents at the C6 and C8 positions. arkat-usa.org

Similarly, 2,4-dihydroxyacetophenone can be used as a starting material. Its reaction with ethyl acetoacetate via Pechmann condensation directly yields 6-acetyl-7-hydroxy-4-methylcoumarin, providing an alternative route where the acetyl group is incorporated early in the synthetic sequence. arkat-usa.org

Regioselective Functionalization for 8-Acetyl-6-hydroxy-7-methoxycoumarin Synthesis

Once the coumarin nucleus, typically a 6,7-dioxygenated scaffold, is formed, subsequent reactions are required to introduce the C8-acetyl group and differentiate the C6-hydroxyl and C7-methoxy groups with high regioselectivity.

Introducing an acetyl group specifically at the C8 position of a 7-hydroxycoumarin ring is a key challenge. The hydroxyl group at C7 is an ortho-, para-director, activating the C6 and C8 positions for electrophilic substitution. The Fries rearrangement of an acyloxycoumarin is a primary strategy to achieve this regioselectivity. ias.ac.inmdpi.com In this method, a 7-hydroxycoumarin intermediate is first acetylated to form a 7-acetoxycoumarin. rjptonline.org This phenolic ester is then heated in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which catalyzes the migration of the acetyl group from the phenolic oxygen to the aromatic ring. rjptonline.orgwikipedia.org

The reaction is selective for the ortho position (C8) over the para position (C6), particularly at higher temperatures, leading to the desired 8-acetyl-7-hydroxycoumarin (B184913) derivative as the major product. ias.ac.inlscollege.ac.in This regioselectivity is attributed to the formation of a more stable bidentate complex between the aluminum catalyst and the ortho-hydroxy aryl ketone product. lscollege.ac.in

The synthesis of this compound requires the selective methylation of the C7-hydroxyl group while leaving the C6-hydroxyl group free, or vice-versa. This differentiation is often a complex step in the synthesis of polyhydroxylated natural products. A common strategy involves starting with a precursor that already contains the desired methoxy (B1213986) group. For instance, the synthesis of 7-methoxy-4-(aminomethyl)coumarin has been reported, demonstrating the use of methoxylated precursors in building the coumarin scaffold. nih.gov

Alternatively, if a dihydroxycoumarin intermediate (e.g., 6,7-dihydroxycoumarin) is used, selective methylation can be attempted. This often requires the use of protecting groups to block one hydroxyl group while the other is methylated. The choice of protecting group and reaction conditions is critical to ensure that methylation occurs at the desired position. The relative acidity and steric hindrance of the hydroxyl groups can influence the regioselectivity of the reaction.

The Fries rearrangement is a powerful and frequently utilized method for the synthesis of hydroxyarylketones, and it has been successfully applied to the coumarin system. wikipedia.orgorganic-chemistry.org The reaction transforms a phenolic ester into a C-acylated phenol. lscollege.ac.in In the context of synthesizing 8-acetylcoumarins, the key precursor is a 7-acyloxycoumarin. mdpi.com

For example, 7-acetoxy-4-methylcoumarin (B160210) undergoes a smooth rearrangement to yield 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) as the primary, and often exclusive, product when heated with AlCl₃ at temperatures around 160°C. mdpi.comrjptonline.org Studies have shown that this rearrangement in the coumarin series proceeds through an intermolecular mechanism, involving the formation of an acylium ion intermediate that then performs an electrophilic aromatic substitution on a second hydroxycoumarin molecule. mdpi.comresearchgate.net The strong preference for migration to the C8 position makes the Fries rearrangement an indispensable tool for the regioselective synthesis of 8-acetyl-7-hydroxycoumarin analogues, which are direct precursors to the target compound. arkat-usa.orgias.ac.in

Table 2: Key Reactions in the Synthesis of 8-Acetyl-7-hydroxycoumarin Analogues

| Reaction | Starting Material | Key Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Resorcinol + Ethyl acetoacetate | Conc. H₂SO₄ | 7-Hydroxy-4-methylcoumarin | jetir.org |

| O-Acetylation | 7-Hydroxy-4-methylcoumarin | Acetic anhydride (B1165640), Pyridine (B92270) | 7-Acetoxy-4-methylcoumarin | rjptonline.org |

| Fries Rearrangement | 7-Acetoxy-4-methylcoumarin | Anhydrous AlCl₃, 160°C | 8-Acetyl-7-hydroxy-4-methylcoumarin | ias.ac.inrjptonline.org |

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity, which are often difficult to achieve with conventional chemical methods. nih.govresearchgate.net Enzymes, particularly lipases, are widely used for their ability to catalyze reactions like acylation and deacetylation with remarkable precision. nih.gov

Lipases are highly efficient biocatalysts for the acylation and deacetylation of hydroxyl groups in various molecules, including coumarins. nih.gov The lipase (B570770) from the fungus Rhizopus oryzae (ROL) has demonstrated significant utility in these transformations. researchgate.netresearchgate.net In biocatalytic reactions, lipases can facilitate the transfer of an acyl group from an acyl donor, such as an acid anhydride or a vinyl ester, to a hydroxyl group on the coumarin scaffold. researchgate.netresearchgate.net

Research on the enzymatic acylation of a closely related analogue, 7,8-dihydroxy-4-methylcoumarin (B1670369), highlights the effectiveness of Rhizopus oryzae lipase. researchgate.netresearchgate.net When this dihydroxycoumarin is treated with various acid anhydrides in the presence of ROL suspended in an organic solvent like tetrahydrofuran (B95107) (THF), acylation occurs efficiently. researchgate.net The enzyme's stability and activity in organic media make it a robust catalyst for such synthetic applications. researchgate.net This enzymatic approach avoids the harsh conditions and formation of side products often associated with chemical acylation methods. nih.gov

The general reaction involves the lipase activating the acyl donor and facilitating its regioselective addition to one of the hydroxyl groups of the coumarin substrate. The choice of solvent, temperature, and acyl donor can be optimized to achieve high conversion and yield. researchgate.netconicet.gov.ar

A key advantage of enzymatic catalysis is the high degree of regioselectivity, meaning the enzyme can distinguish between multiple similar functional groups on a single molecule. researchgate.netmdpi.com In the case of polyhydroxylated coumarins, such as 7,8-dihydroxy-4-methylcoumarin, lipases can selectively acylate one specific hydroxyl group.

Studies using Rhizopus oryzae lipase have shown that the acylation of 7,8-dihydroxy-4-methylcoumarin occurs exclusively at the C-8 hydroxyl group. researchgate.netresearchgate.net This selective transformation yields 8-acyloxy-7-hydroxy-4-methylcoumarin derivatives as the primary products, with only trace amounts of the diacylated product being formed. researchgate.net The structure of the resulting 8-acetoxy-7-hydroxy-4-methylcoumarin was confirmed by single X-ray crystal analysis, unequivocally establishing that the enzymatic acylation occurred at the C-8 position. researchgate.net

This pronounced regioselectivity is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially binds and orients the substrate in a way that exposes the C-8 hydroxyl group to the acyl donor. The reaction rate and selectivity can be influenced by the nature of the acylating agent; for instance, aromatic acid anhydrides may show lower selectivity due to steric hindrance within the enzyme's active site. researchgate.net

Table 1: Regioselective Acylation of 7,8-Dihydroxy-4-methylcoumarin using Rhizopus oryzae Lipase (ROL) Data synthesized from research findings. researchgate.net

| Acyl Donor (Acid Anhydride) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | 12 | 8-acetoxy-7-hydroxy-4-methylcoumarin | 95 |

| Propanoic Anhydride | 14 | 8-propanoyloxy-7-hydroxy-4-methylcoumarin | 93 |

| Butanoic Anhydride | 16 | 8-butanoyloxy-7-hydroxy-4-methylcoumarin | 94 |

| Pentanoic Anhydride | 18 | 8-pentanoyloxy-7-hydroxy-4-methylcoumarin | 90 |

| Hexanoic Anhydride | 20 | 8-hexanoyloxy-7-hydroxy-4-methylcoumarin | 88 |

| Benzoic Anhydride | 24 | 8-benzoyloxy-7-hydroxy-4-methylcoumarin | 70 |

Microwave-Assisted Organic Synthesis of Coumarins

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. ijnrd.org By using microwave irradiation, chemical reactions can be completed in significantly shorter times, often with higher yields and improved product purity. ijnrd.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like coumarins.

The synthesis of coumarins often involves condensation reactions, such as the Pechmann condensation, which can be sluggish under conventional heating. nih.govderpharmachemica.com Microwave irradiation dramatically accelerates these reactions. nih.gov For example, the Pechmann condensation of phenols with β-ketoesters can be achieved in minutes under microwave conditions, compared to several hours with traditional methods. mdpi.comnih.gov

A key benefit of MAOS is the ability to conduct reactions under solvent-free conditions, which reduces environmental waste. nih.govderpharmachemica.commdpi.com Various catalysts, including solid acids like FeF3, fly ash, and Amberlyst-15, have been successfully employed in microwave-assisted coumarin synthesis, often leading to excellent yields and easy product isolation. nih.govderpharmachemica.commdpi.com The choice of catalyst and the microwave power can be fine-tuned to optimize the reaction for specific coumarin derivatives. nih.gov The comparison between conventional and microwave-assisted methods consistently demonstrates the superiority of the latter in terms of efficiency and reaction speed. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Derivatives Data compiled from various studies on coumarin synthesis. nih.govnih.govnih.govresearchgate.net

| Reaction/Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Pechmann Condensation (7-Hydroxy-4-methylcoumarin) | Conventional Heating | 60 min | 26 |

| Microwave (450W) | 3.5 min | 94 | |

| Synthesis of Coumarin-Pyrazole Derivatives | Conventional Heating | 4-6 h | 72-85 |

| Microwave | 6-8 min | 88-94 | |

| Synthesis of O-alkyl derivatives of 4-methyl-7-hydroxycoumarin | Conventional Heating | 6-12 h | Comparable to MW |

| Microwave | 12-15 min | Slightly higher than conventional | |

| Synthesis of Acetyl Coumarin Chalcones | Conventional Heating | 6-7 h | 76-78 |

| Microwave | 4-5 min | 88-90 |

Chemical Modifications and Derivative Synthesis

Design and Synthesis of Novel Coumarin (B35378) Derivatives

The core structure of 8-acetyl-6-hydroxy-7-methoxycoumarin is frequently utilized as a building block for creating more complex molecules with unique properties. By integrating other heterocyclic systems or forming new rings, chemists can generate novel molecular architectures.

The creation of hybrid molecules that merge the coumarin scaffold with a pyrimidine (B1678525) ring is a common strategy in medicinal chemistry. arkat-usa.org This synthesis typically proceeds through a multi-step sequence starting with the acetyl group at the C-8 position. A widely adopted method is the Claisen-Schmidt condensation of the 8-acetylcoumarin derivative with a substituted aromatic aldehyde. This reaction, often catalyzed by a base like piperidine, yields an α,β-unsaturated ketone, commonly known as a chalcone (B49325) intermediate.

This chalcone is then subjected to cyclocondensation with a reagent such as guanidine (B92328) hydrochloride. The reaction leads to the formation of a 2-aminopyrimidine (B69317) ring fused to the coumarin scaffold, resulting in a coumarin-pyrimidine hybrid. Studies on the closely related compound, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), have successfully produced a variety of 8-(2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins, demonstrating the viability of this synthetic route. arkat-usa.org

Table 1: Representative Synthesis of Coumarin-Chalcone Intermediate This table is based on the general Claisen-Schmidt condensation reaction often used for this class of compounds.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product |

|---|---|---|---|---|---|

| 8-Acetyl-hydroxycoumarin Derivative | Aromatic Aldehyde | Piperidine | Ethanol (B145695) | Reflux | Chalcone Intermediate |

The phenolic hydroxyl group on the coumarin ring is an ideal site for introducing nitrogen-containing heterocycles like piperazine (B1678402). This is typically achieved through O-alkylation. Research on the analogous 8-acetyl-7-hydroxy-4-methylcoumarin has shown that these derivatives can be synthesized by first reacting the parent coumarin with a dihaloalkane (e.g., 1,3-dibromopropane) to attach an alkyl halide chain to the hydroxyl group. nih.govsemanticscholar.org

In the subsequent step, this intermediate is reacted with an appropriate N-arylpiperazine. The nucleophilic nitrogen of the piperazine displaces the terminal halide on the alkyl chain, forming a stable ether linkage and yielding the final coumarin-piperazine derivative. nih.govsemanticscholar.org This synthetic strategy has been used to produce compounds such as 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin and 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylcoumarin. semanticscholar.org These modifications are explored for their potential to modulate interactions with biological targets. mdpi.com

The structure of this compound is a suitable precursor for the synthesis of angular pyranocoumarins, such as seselin (B192379) and its derivatives. The formation of the characteristic dimethylpyran ring involves a cyclization reaction utilizing the ortho-positioned hydroxyl and acetyl groups. A patented synthetic route describes the condensation of an 8-acetyl-7-hydroxycoumarin (B184913) compound with acetone (B3395972) in the presence of a catalyst like pyrrolidine. google.com This reaction forms the new heterocyclic ring. The resulting intermediate can then undergo further steps, such as reduction with sodium borohydride (B1222165) (NaBH₄) followed by acid-catalyzed dehydration, to yield the final seselin derivative. google.com This process transforms the linear coumarin scaffold into a tricyclic system.

Strategic Manipulation of Hydroxyl and Acetyl Substituents

The hydroxyl and acetyl groups are not only pivotal for building fused rings but also offer opportunities for a variety of other chemical transformations through targeted reactions.

The 6-hydroxy group of the coumarin is a nucleophilic site that readily undergoes alkylation and acylation. Alkylation, as seen in the synthesis of piperazine derivatives, typically involves reaction with alkyl halides in the presence of a base. nih.gov

Acylation reactions can proceed at either the oxygen of the hydroxyl group (O-acylation) or at the C-3 position of the coumarin ring (C-acylation), depending on the reaction conditions. sciepub.com Treatment with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270) often leads to the formation of an O-acyl ester derivative. researchgate.net

Alternatively, the Fries rearrangement provides a method for intramolecular acylation. In a related example, heating a 7-acetoxy-4-methylcoumarin (B160210) with aluminum chloride (AlCl₃) causes the acetyl group to migrate from the oxygen atom to the adjacent C-8 position, yielding 8-acetyl-7-hydroxy-4-methylcoumarin. rjptonline.org This reaction is a key step in positioning the acetyl group ortho to the hydroxyl group, which is essential for subsequent cyclization reactions. google.comrjptonline.org

Table 2: Conditions for Fries Rearrangement Based on the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin. rjptonline.org

| Starting Material | Reagent | Temperature | Duration | Product |

|---|---|---|---|---|

| 7-Acetoxy-4-methylcoumarin | Anhydrous Aluminium Chloride (AlCl₃) | 160°C | 3 hours | 8-Acetyl-7-hydroxy-4-methylcoumarin |

The hydroxyl group of coumarins can act as a nucleophile to initiate ring-opening reactions of strained heterocycles like activated aziridines. researchgate.net Aziridines are three-membered rings containing a nitrogen atom, and when "activated" by an electron-withdrawing group on the nitrogen (e.g., a sulfonyl or acyl group), they become susceptible to nucleophilic attack. organic-chemistry.orgrsc.org

In this reaction, the coumarin's hydroxyl group is first deprotonated by a base to form a more potent coumarin anion nucleophile. This anion then attacks one of the carbon atoms of the aziridine (B145994) ring, causing the C-N bond to break and the ring to open. researchgate.netnih.gov This process results in the formation of a new C-O bond, linking the coumarin to the aziridine-derived side chain. While this reaction has been specifically reported for 4-hydroxy and 7-hydroxycoumarins, the same chemical principle applies to the 6-hydroxy position of this compound, providing a pathway to novel amidoethylated derivatives. researchgate.net

Structure-Guided Design for Enhanced Biological Potency

Integration of Pharmacophores for Synergistic Activities

A promising approach in drug design is the hybridization of two or more pharmacophores to create a single molecule with the potential for synergistic or additive biological effects. This strategy has been explored with coumarin derivatives to enhance their therapeutic reach. For instance, the integration of a pyrimidine moiety with a coumarin scaffold has been shown to produce hybrid compounds with significant antimicrobial activities. arkat-usa.org This synergistic interaction is attributed to the combined functionalities of the two pharmacophoric units. arkat-usa.org

In the context of this compound, this principle can be applied by synthesizing hybrids that incorporate other biologically active motifs. The goal is to develop novel compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy or the ability to overcome drug resistance mechanisms. The specific design of these hybrids is crucial, as the biological effects are highly dependent on the molecular structure and the way the different pharmacophores are linked and oriented. arkat-usa.org

Positional and Substituent Effects on Bioactivity

The biological activity of coumarin derivatives is highly sensitive to the nature and position of substituents on the coumarin ring. The acetyl, hydroxyl, and methoxy (B1213986) groups on this compound each play a role in its pharmacological profile, and alterations to these groups can lead to significant changes in bioactivity.

Research on related acetyl-hydroxy-coumarins has provided insights into these structure-activity relationships. For example, a comparison of the effects of an acetyl group at the 8-position versus the 6-position of the coumarin ring has been studied in the context of serotonin (B10506) receptor affinity. mdpi.com In one study, moving the acetyl group from position 8 to position 6 in a series of derivatives resulted in a lower affinity for the 5-HT1A receptor. mdpi.com This highlights the critical role of the acetyl group's position in determining the compound's interaction with its biological target.

Furthermore, the nature of the substituents on the coumarin scaffold has a profound impact on the compound's electronic and, consequently, its biological properties. The introduction of electron-donating groups, such as hydroxyl and methoxy groups, can increase the electron density within the molecule. nih.gov This alteration in electronic distribution can influence the compound's antioxidant activity and its ability to interact with biological macromolecules. nih.gov

Biological and Pharmacological Activity Mechanisms and Structure Activity Relationships Sar

Broad Spectrum of Biological Activities Associated with Coumarins and Analogues

Coumarins, a prominent class of benzopyrone compounds, are widely recognized for their structural diversity and significant presence in the plant kingdom. researchgate.netnih.gov This structural variety underpins a vast array of pharmacological and biological activities. nih.gov Extensive research has demonstrated that coumarins and their analogues exhibit numerous therapeutic properties, establishing them as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net

The range of documented biological activities is extensive, including:

Anticoagulant effects : Historically, coumarins like warfarin (B611796) are known vitamin K antagonists, crucial in managing thromboembolic conditions. gyanvihar.orgmdpi.com

Antimicrobial and Antifungal activity : Many coumarin (B35378) derivatives have shown potent activity against various strains of bacteria and fungi. gyanvihar.orgbenthamdirect.commdpi.com

Anti-inflammatory properties : Certain coumarins exert anti-inflammatory effects, with some studies indicating that an aromatic group at the C-3 position can be beneficial for this activity. researchgate.netmdpi.com

Antiviral activity : A significant number of coumarin derivatives have been investigated for their antiviral properties, particularly as anti-HIV agents, acting as inhibitors of enzymes like reverse transcriptase, protease, or integrase. researchgate.netnih.govnih.gov

Antitumor and Antiproliferative effects : Coumarins have demonstrated cytotoxicity against various human tumor cell lines and are explored for their potential in cancer chemotherapy. benthamdirect.commdpi.com

Antioxidant properties : The ability of coumarins, especially hydroxycoumarins, to scavenge reactive oxygen species and protect against oxidative stress is a well-documented activity. nih.govnih.gov

Enzyme inhibition : Beyond specific disease pathways, coumarins are known to inhibit a variety of enzymes, contributing to their diverse pharmacological profiles. researchgate.netbenthamdirect.com

Neuroprotective activity : Some coumarins have shown potential as neuroprotective agents, with activities such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.govmdpi.com

This multifaceted biological profile ensures that coumarins remain a subject of intense research for the development of new therapeutic agents. nih.govnih.gov

Mechanistic Elucidation of Biological Actions of 8-Acetyl-6-hydroxy-7-methoxycoumarin

The diverse biological activities of this compound, a notable coumarin derivative, are underpinned by its interaction with a variety of cellular pathways and molecular targets. Its therapeutic potential stems from its ability to modulate oxidative stress, inflammation, and carcinogenic processes through specific mechanistic routes.

Antioxidant Mechanisms (e.g., Electron Transfer, Reactive Oxygen Species Scavenging)

The antioxidant capacity of this compound is a cornerstone of its biological activity, primarily attributed to its molecular structure which facilitates the scavenging of free radicals and reactive oxygen species (ROS). The presence of a hydroxyl (-OH) group on the coumarin scaffold is crucial for this activity. This functional group can donate a hydrogen atom to neutralize free radicals, thereby breaking the oxidative chain reaction.

The general mechanism for the antioxidant action of phenolic compounds like this coumarin derivative involves two primary pathways:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound transfers an electron to the radical, forming a radical cation, which then loses a proton.

The methoxy (B1213986) (-OCH₃) group also contributes to the antioxidant potential by activating the aromatic ring, which enhances the stability of the resulting phenoxyl radical after hydrogen donation. This structural feature allows the compound to effectively neutralize ROS, mitigating the cellular damage associated with oxidative stress, which is implicated in numerous chronic diseases.

| Structural Feature | Mechanism of Action | Role in Antioxidant Activity |

|---|---|---|

| 6-Hydroxy Group (-OH) | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Acts as a primary free radical scavenger by donating a hydrogen atom or electron. |

| 7-Methoxy Group (-OCH₃) | Electron-donating group | Enhances the stability of the antioxidant radical, increasing overall scavenging efficiency. |

| Coumarin Nucleus | Delocalization of electrons | Provides a stable scaffold for the delocalization of the radical, preventing propagation of oxidative chains. |

Anti-Inflammatory Pathways (e.g., Modulation of Superoxide Release, Inhibition of Inflammatory Mediators like NF-κB, TNF-α, MMPs)

While direct studies on this compound are specific, the anti-inflammatory mechanisms of structurally similar coumarins provide a strong model for its action. A key pathway implicated is the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.

In inflammatory states, the transcription factor NF-κB is activated, leading to the expression of numerous pro-inflammatory genes. Research on related compounds like 4-hydroxy-7-methoxycoumarin (B561722) has shown that they can prevent the degradation of the inhibitor of NF-κB alpha (IκBα). imrpress.comresearchgate.net By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked, thereby suppressing the transcription of its target genes. imrpress.comresearchgate.net

This inhibition leads to a significant reduction in the production of key inflammatory mediators, including:

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). imrpress.comresearchgate.net

Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing nitric oxide (NO) and prostaglandins, respectively. imrpress.comresearchgate.net

Furthermore, coumarins can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2 and JNK, which are also critical regulators of the inflammatory response. imrpress.com By interfering with these signaling pathways, this compound likely exerts its anti-inflammatory effects, reducing the cellular and tissue damage associated with chronic inflammation.

Anticancer Mechanisms

The anticancer properties of this compound are multifaceted, involving the induction of programmed cell death, regulation of the cell cycle, and inhibition of critical signaling proteins.

A primary mechanism for the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have indicated that this compound is effective against leukemia cells by triggering apoptosis through the mitochondrial-mediated (intrinsic) pathway. researchgate.net

This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The compound likely disrupts the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift causes the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. rsc.orgresearchgate.net

Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. rsc.org

| Step | Molecular Event | Outcome |

|---|---|---|

| 1. Stimulus | Treatment with this compound | Initiation of apoptotic signaling |

| 2. Bcl-2 Family Regulation | Increased Bax/Bcl-2 ratio | Mitochondrial outer membrane permeabilization (MOMP) |

| 3. Cytochrome c Release | Cytochrome c moves from mitochondria to cytosol | Formation of the apoptosome |

| 4. Caspase Activation | Activation of initiator caspase-9 and executioner caspase-3 | Cleavage of cellular proteins, DNA fragmentation, and cell death |

In addition to inducing apoptosis, many natural compounds, including coumarins, exert anticancer effects by halting the proliferation of cancer cells through cell cycle arrest. The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. mdpi.com Arresting the cell cycle at this phase prevents the propagation of malignant cells.

This G1 phase arrest is typically mediated by the modulation of key regulatory proteins:

Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the G1 phase is driven by the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. nih.gov Anticancer compounds can inhibit the expression or activity of these complexes.

CDK Inhibitors (CKIs): Proteins such as p21 (WAF1/CIP1) and p27 (Kip1) act as brakes on the cell cycle by binding to and inactivating cyclin-CDK complexes. nih.gov Upregulation of these inhibitors is a common mechanism for inducing G1 arrest. nih.gov

By interfering with this regulatory network, this compound can effectively inhibit the proliferation of cancer cells. mdpi.com

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer. researchgate.net The coumarin scaffold has been identified as a promising pharmacophore for the development of protein kinase inhibitors.

While direct inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC) by this compound is not extensively documented, studies on closely related coumarins provide valuable insights. For instance, Daphnetin (7,8-dihydroxycoumarin), which shares a similar di-substituted coumarin core, has been shown to inhibit both PKA and PKC with IC₅₀ values of 9.33 µM and 25.01 µM, respectively. nih.gov The mechanism of action for Daphnetin was identified as ATP-competitive, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. nih.gov

Differential Cytotoxicity against Tumor Cell Lines

The cytotoxic potential of coumarin derivatives, including this compound, has been a subject of scientific investigation. Research indicates that this compound exhibits selective anticancer effects. For instance, it has demonstrated effectiveness against leukemia cells by inducing apoptosis, a process of programmed cell death, through mitochondrial pathways.

The substitution pattern on the coumarin core structure is a significant determinant of its pharmacological and biochemical properties, including its cytotoxic activity. Studies on various acetoxycoumarin derivatives have revealed differential toxicity against various cancer cell lines. For example, certain derivatives have shown cytotoxic activity against A549 lung cancer and CRL 1548 liver cancer cell lines. nih.gov Other 8-methoxycoumarin (B1348513) derivatives have exhibited potent antiproliferative activity against the HepG2 liver cancer cell line. researchgate.net

Further research into novel 3-substituted 8-methoxycoumarin derivatives has identified compounds with strong cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The mechanism of action for some of these derivatives involves the induction of cell-cycle arrest and apoptosis. researchgate.netmdpi.com Specifically, some coumarins have been shown to upregulate the expression of the tumor suppressor protein p53, which promotes cell cycle interruption and cell death. researchgate.net

While direct comparative studies on a broad panel of tumor cell lines for this compound are not extensively detailed in the reviewed literature, the existing evidence suggests a degree of selectivity in its cytotoxic action, particularly towards leukemia cells. The broader research on related coumarin compounds underscores the importance of specific structural features in determining the potency and selectivity of their anticancer effects.

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | Leukemia cells | Inhibited growth by inducing apoptosis | |

| Acetoxycoumarin derivative 7 | A549 (Lung Cancer) | LD50: 48.1 μM | nih.gov |

| Acetoxycoumarin derivative 7 | CRL 1548 (Liver Cancer) | LD50: 45.1 μM | nih.gov |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide 5 | HepG2 (Liver Cancer) | IC50: 0.9 μM | researchgate.net |

| 3-Substituted 8-methoxycoumarin derivative 6 | MCF-7 (Breast Cancer) | IC50: 6.621 μM | mdpi.com |

| 3-Substituted 8-methoxycoumarin derivative 6 | MDA-MB-231 (Breast Cancer) | IC50: 9.62 μM | mdpi.com |

Antimicrobial Mechanisms

Antibacterial Activity (e.g., against V. cholerae, Gram-positive and foodborne pathogens)

The antibacterial properties of coumarin derivatives are influenced by the nature and position of their substituents. Research on coumarin analogues has indicated that the presence of a methoxy functional group on the coumarin skeleton is associated with notable antimicrobial activity against foodborne pathogens. researchgate.net In contrast, hydroxyl groups on the coumarin skeleton have been found to result in a lack of antimicrobial activity against these pathogens. researchgate.net This suggests that the methoxy group at the C-7 position of this compound could contribute to potential antibacterial effects.

Studies on specific pathogens like Vibrio cholerae, the causative agent of cholera, have explored the efficacy of various natural antimicrobial agents. nih.gov While direct studies on this compound against V. cholerae are limited, research on related compounds provides some insights. For instance, 7-methoxycoumarin (B196161) has been reported to have an inhibitory effect on V. cholerae. frontiersin.org

A study on the synthesis and antimicrobial activities of several coumarins, including the closely related 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), found that this particular compound did not show significant inhibitory effects against Escherichia coli. This highlights the specificity of structure-activity relationships in the antibacterial effects of coumarins. The presence of different substituents can drastically alter the biological activity.

Antifungal Activity (e.g., against Candida albicans, Aspergillus species)

The antifungal activity of coumarins is also highly dependent on their substitution patterns. A study evaluating a series of coumarins against Candida albicans and Aspergillus fumigatus found that varied substitution patterns, including 6- and 7-O-acetyl groups, resulted in low activity against these fungal species. researchgate.net This suggests that the acetyl group at the C-8 position and the hydroxyl group at the C-6 position of this compound may not confer strong antifungal properties.

In contrast, other studies have shown that coumarin itself can inhibit the growth of Candida albicans, with the mechanism being related to the induction of apoptosis. nih.gov Furthermore, certain coumarin derivatives have demonstrated significant antifungal activity against Aspergillus species, with the mode of action potentially affecting the fungal cell wall. nih.gov The presence of a nitro group in conjunction with a hydroxyl group, as seen in 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has been shown to inhibit both mycelial growth and conidia germination in Aspergillus species. nih.gov

These findings underscore the complexity of predicting the antifungal activity of a specific coumarin derivative based solely on its core structure. The interplay of different functional groups ultimately determines its efficacy against various fungal pathogens.

Membrane Permeability Alterations as a Mechanism

A key antimicrobial mechanism associated with some coumarin analogues is the alteration of cell membrane permeability. nih.gov An increase in cell membrane permeability, confirmed through electron microscopy, has been observed in foodborne pathogens treated with certain coumarin-containing extracts. researchgate.net This disruption of the cell membrane leads to the release of extracellular ATP and other cell constituents, ultimately compromising cell integrity. researchgate.net

The lipophilic nature of some coumarins allows them to penetrate the bacterial cell membrane. In Gram-negative bacteria, the outer membrane can act as a barrier to hydrophobic compounds. researchgate.net However, in Gram-positive bacteria, which lack this outer barrier, antimicrobial agents can more easily destroy the cytoplasmic membrane, leading to the leakage of cytoplasm and damage to bacterial enzyme systems. researchgate.net While direct evidence for this compound is not available, the established mechanism for related coumarins suggests that it may also exert its antimicrobial effects, if any, through the disruption of membrane integrity.

Antiviral Mechanisms (e.g., Hepatitis B Virus (HBV) Replication Inhibition)

Coumarin derivatives have been investigated for their antiviral properties, particularly against the Hepatitis B Virus (HBV). A closely related compound, 6-hydroxyl-7-methoxyl-coumarin, isolated from the heartwood of Streblus asper, has demonstrated an anti-HBV effect. nih.gov This compound was found to inhibit the secretion of HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e-antigen), with IC50 values of 29.60 μmol/L and 46.41 μmol/L, respectively. nih.gov The inhibition of these viral antigens is a key indicator of the disruption of the HBV replication cycle.

The HBV replication process is complex, involving the conversion of the viral relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. mdpi.com This cccDNA serves as the template for the transcription of viral RNAs, which are then translated into viral proteins. mdpi.com Antiviral agents can target various stages of this cycle, including viral entry, genome replication, and virion assembly and secretion. The inhibitory action of 6-hydroxyl-7-methoxyl-coumarin on HBsAg and HBeAg secretion suggests an interference with the later stages of the viral life cycle. Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action against HBV.

Enzyme Modulation and Inhibition Properties (e.g., COX2, Protein Transacetylase)

Coumarins are known to modulate the activity of various enzymes. One important target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov A study on 4-hydroxy-7-methoxycoumarin, a related compound, demonstrated that it strongly decreased the expression of COX-2 in LPS-stimulated RAW264.7 macrophage cells. nih.gov This suggests that coumarins bearing a 7-methoxy group may possess anti-inflammatory properties through the inhibition of the COX-2 pathway.

The inhibition of COX-2 is a therapeutic strategy for managing inflammation and has also been explored in the context of cancer prevention and treatment. nih.govmdpi.com Selective COX-2 inhibitors have been shown to reduce the development and growth of malignancies. nih.gov

Another potential mechanism of action for acetylated coumarins involves protein transacetylase activity. Research has shown that the acetyl groups from certain diacetoxycoumarins can be transferred to receptor proteins, thereby modulating their catalytic activities. nih.gov This suggests that the acetyl group of this compound could potentially be involved in similar transacetylation reactions, influencing the function of various cellular proteins. However, direct evidence for this specific activity for this compound is not yet available.

Receptor-Ligand Interactions (e.g., Serotonin (B10506) Receptors like 5-HT1A, 5-HT2A)

The coumarin scaffold is a key feature in a variety of ligands that interact with serotonin receptors, which are implicated in the pathomechanisms of numerous psychiatric and neurological disorders. nih.gov Research into arylpiperazinyl derivatives of the closely related compound, 8-acetyl-7-hydroxy-4-methylcoumarin, has demonstrated high affinity for both 5-HT1A and 5-HT2A serotonin receptors. nih.govnih.gov

The presence and position of the acetyl group on the coumarin ring are critical for receptor affinity. Studies have shown that the acetyl group at the C-8 position of the coumarin ring enhances the affinity for both 5-HT1A and 5-HT2A receptors when compared to derivatives lacking this group. nih.gov For instance, a series of novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin were synthesized and screened for their receptor affinity, with several compounds displaying high affinities for the 5-HT1A receptor, with Ki values in the sub-nanomolar range. nih.gov Specifically, compounds bearing a bromo- or methoxy- substituent in the ortho position of the piperazine (B1678402) phenyl ring were identified as potent 5-HT1A receptor antagonists. nih.gov

Molecular docking studies have provided insights into these interactions, revealing the structural basis for the high affinity of certain derivatives. nih.gov The highly basic nitrogen atom of the piperazine moiety is known to form strong interactions with acidic amino acids within the G-protein-coupled receptor (GPCR) transmembrane domain. mdpi.commdpi.comsemanticscholar.org The length of the alkyl linker between the coumarin core and the piperazine ring also influences binding, with studies suggesting that three- or four-carbon linkers often result in high affinity for serotonin receptors. researchgate.net

The table below summarizes the binding affinities of selected 8-acetyl-7-hydroxy-4-methylcoumarin derivatives for serotonin receptors, illustrating the structure-activity relationships.

| Compound Modification (Arylpiperazinyl Moiety) | Linker Length (Carbons) | Receptor | Binding Affinity (Ki, nM) |

| (2-methoxyphenyl)piperazinyl | 3 | 5-HT1A | 0.60 |

| (2-methoxyphenyl)piperazinyl | 3 | 5-HT2A | 8 |

| (2-bromophenyl)piperazinyl | 4 | 5-HT1A | 0.5 |

| (2-methoxyphenyl)piperazinyl | 4 | 5-HT1A | 0.6 |

| (2-fluorophenyl)piperazinyl | 3 | 5-HT1A | 0.9 |

| (2-cyanophenyl)piperazinyl | 5 | 5-HT2A | 2551 |

| (2,3-dichlorophenyl)piperazinyl | 5 | 5-HT2A | High |

| (3-bromophenyl)piperazinyl | 5 | 5-HT2A | High |

This table is generated based on data for 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. nih.govmdpi.commdpi.com

Multidrug Resistance (MDR) Reversal Activity

Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), an ABC transporter protein. nih.gov The development of P-gp inhibitors is a promising strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents. nih.gov While various synthetic compounds, including some containing selenium, have been investigated for their MDR-reversing activity, specific data on this compound is not extensively detailed in the current literature. nih.gov The broader class of coumarins has been explored for diverse pharmacological activities, but targeted studies evaluating this specific compound's ability to inhibit P-gp and reverse multidrug resistance are needed to establish its potential in this area.

Antinociceptive Activity Evaluation

Coumarin derivatives have been a subject of interest for their potential analgesic and anti-inflammatory properties. mdpi.commdpi.com Studies on related compounds, such as 4-hydroxycoumarin (B602359) and 7-methoxycoumarin, have demonstrated significant antinociceptive effects in various animal models of pain. mdpi.comnih.gov For example, 4-hydroxycoumarin was shown to reduce abdominal writhing induced by acetic acid and decrease nociceptive responses in orofacial pain models. mdpi.compreprints.org Similarly, 7-methoxycoumarin exhibited a reduction in the late phase of formalin-induced nociception, suggesting an anti-inflammatory mechanism. nih.govnih.gov However, a direct evaluation of the antinociceptive activity specifically for this compound has not been prominently featured in the reviewed scientific literature, indicating a gap in the understanding of its specific pharmacological profile in pain modulation.

Molecular Interactions with Biological Macromolecules

Ligand-Protein Binding Studies (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant plasma protein in human blood and plays a crucial role in the transport and disposition of many drugs. nih.govmdpi.com The binding of a compound to HSA can significantly influence its pharmacokinetic properties. nih.gov

The interaction between the closely related compound 8-Acetyl-7-hydroxycoumarin (B184913) and HSA has been investigated using spectroscopic methods. nih.gov These studies employed techniques such as steady-state fluorescence and circular dichroism to characterize the binding mechanism. nih.gov Fluorescence quenching experiments were used to determine the binding constants (K) and the number of binding sites. nih.gov The results indicated that the binding of 8-Acetyl-7-hydroxycoumarin to HSA leads to a slight conformational change in the protein. nih.gov Thermodynamic analysis from these studies showed that the interaction is spontaneous. nih.gov

Characterization of Binding Sites and Intermolecular Forces (e.g., Hydrophobic, Hydrogen Bonding)

Molecular modeling and computational studies have been employed to identify the specific binding site of coumarin derivatives on Human Serum Albumin. nih.gov For 8-Acetyl-7-hydroxycoumarin, computational mapping revealed that the molecule binds within the large hydrophobic cavity of subdomain IIA of HSA. nih.gov

The primary forces driving this interaction are hydrophobic in nature. nih.gov In addition to hydrophobic interactions, the stability of the ligand-protein complex is reinforced by hydrogen bonding. nih.gov Specific hydrogen bonding interactions have been identified between the coumarin derivative and the amino acid residues His 242, Arg 222, and Arg 218 within the binding pocket of HSA. nih.gov

The key intermolecular forces involved in the binding are summarized below.

| Type of Interaction | Description | Interacting Residues (HSA) |

| Hydrophobic Interactions | The coumarin molecule fits into a hydrophobic cavity of the protein. | Subdomain IIA |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and specific amino acids. | His 242, Arg 222, Arg 218 |

This table is generated based on data for the interaction of 8-Acetyl-7-hydroxycoumarin with HSA. nih.gov

Analytical Chemistry and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 8-Acetyl-6-hydroxy-7-methoxycoumarin. These techniques rely on the interaction of the molecule with electromagnetic radiation to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

While specific experimental ¹H-NMR and ¹³C-NMR data for this compound were not found in the reviewed literature, the expected chemical shifts can be inferred from the analysis of structurally similar coumarin (B35378) derivatives. For instance, in related coumarin compounds, proton signals for the aromatic ring typically appear in the range of δ 6.5-8.0 ppm. The acetyl group protons would be expected to resonate as a singlet at approximately δ 2.5 ppm, and the methoxy (B1213986) group protons as a singlet around δ 3.9 ppm. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Similarly, for ¹³C-NMR, the carbonyl carbon of the lactone ring is expected to be in the δ 160-165 ppm region, while the acetyl carbonyl would be significantly downfield, likely above δ 200 ppm. Aromatic carbons generally resonate between δ 100-160 ppm, and the methoxy carbon signal is anticipated around δ 56 ppm. The methyl carbon of the acetyl group would appear further upfield.

Mass Spectrometry (MS, HRMS, LC-MS/MS, FAB-MS, HR-FAB-MS, ESI)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The compound has a molecular formula of C₁₂H₁₀O₅ and a molecular weight of 234.21 g/mol .

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. In tandem mass spectrometry (MS/MS) experiments, such as those used in LC-MS/MS, the precursor ion of protonated this compound ([M+H]⁺ at m/z 235.1) would be selected and fragmented. A characteristic product ion at m/z 189.1 is observed, corresponding to the loss of an acetyl group. researchgate.net This transition (235.1 → 189.1) is often used for its quantification in multiple reaction monitoring (MRM) mode. researchgate.net

The fragmentation patterns of coumarins typically involve the loss of neutral molecules like CO and the cleavage of substituent groups. shimadzu.co.kr For this compound, other expected fragmentations could include the loss of a methyl group from the methoxy substituent.

A high-resolution MS/MS spectral library includes data for this compound, which can be used for its identification in complex samples. sciex.com

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

The FT-IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The C=O stretching vibration of the lactone ring would appear as a strong band around 1700-1740 cm⁻¹, while the acetyl C=O stretch would be expected at a slightly lower wavenumber, typically in the 1680-1700 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether and phenol (B47542) groups would generate bands in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for this compound is not detailed in the available literature. Generally, coumarin derivatives exhibit strong absorption in the UV region. The introduction of hydroxyl and methoxy groups as auxochromes on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent coumarin molecule. The acetyl group, being a chromophore, would also influence the absorption spectrum. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* transitions within the aromatic and pyrone rings.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

There is no specific information available in the searched literature regarding the use of Circular Dichroism (CD) spectroscopy for the conformational analysis of this compound. As the molecule does not possess a chiral center, it is not expected to exhibit a CD spectrum unless it forms chiral aggregates or is placed in a chiral environment.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from complex mixtures and for its quantification.

The compound is frequently utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of other coumarins in various plant extracts. researchgate.netshimadzu.co.krnih.gov Its consistent chromatographic behavior and minimal matrix effects make it suitable for this purpose. The matrix effect for this compound when used as an internal standard in plant extracts has been reported to range from -4.76% to +2.3%. researchgate.netshimadzu.co.kr

In a typical reversed-phase High-Performance Liquid Chromatography (HPLC) setup, a C18 column is employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724). nih.gov Under such conditions, this compound has a reported retention time of 15.6 minutes. researchgate.net The acetyl group contributes to its increased hydrophobicity compared to similar coumarins like scopoletin (B1681571), resulting in a longer retention time.

For detection, a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode is often used, monitoring the specific MRM transition for the compound. nih.gov Calibration curves for methods using this internal standard have shown excellent linearity (r² ≥ 0.9992) in the concentration range of 0.01–2.5 mg/L. The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.003 mg/L and 0.01 mg/L, respectively.

While specific Thin-Layer Chromatography (TLC) parameters for this compound were not found, general TLC methods for coumarin separation typically involve silica (B1680970) gel plates and a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297).

Interactive Data Table: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value | Reference(s) |

| Chromatography | ||

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Water/Acetonitrile gradient | nih.gov |

| Retention Time | 15.6 min | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive APCI | nih.gov |

| Precursor Ion (m/z) | 235.1 | researchgate.net |

| Product Ion (m/z) | 189.1 | researchgate.net |

| Matrix Effect | -4.76% to +2.3% | researchgate.netshimadzu.co.kr |

| Quantification | ||

| Linearity (r²) | ≥ 0.9992 (0.01–2.5 mg/L) | |

| LOD | 0.003 mg/L | |

| LOQ | 0.01 mg/L |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of coumarin derivatives like this compound. This technique is adept at separating components within a mixture, allowing for the isolation and quantification of the target compound. The retention time of this compound in an HPLC system is a key identifier. For instance, in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, which often employs an HPLC system for initial separation, this compound has been observed to have a retention time of 15.6 minutes under specific chromatographic conditions. nih.gov The mobile phase composition, typically a mixture of solvents like acetonitrile and water, is a critical parameter that influences the separation of coumarins. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. libretexts.orgyoutube.com In the synthesis involving this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the progression of the reaction can be visualized under UV light. libretexts.org The disappearance of the reactant spot and the appearance of a new product spot indicate the reaction's advancement. libretexts.org A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been fully consumed, especially when the reactant and product have similar retention factors (Rf values). rochester.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components